molecular formula C8H6Cl3NO2 B2525088 Amino-(2,3,6-trichloro-phenyl)-acetic acid CAS No. 1259999-73-9

Amino-(2,3,6-trichloro-phenyl)-acetic acid

Cat. No.: B2525088
CAS No.: 1259999-73-9
M. Wt: 254.49
InChI Key: VDBKYCLUFBNFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-(2,3,6-trichloro-phenyl)-acetic acid is an organic compound characterized by the presence of an amino group attached to a phenyl ring substituted with three chlorine atoms at positions 2, 3, and 6, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(2,3,6-trichloro-phenyl)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,6-trichlorophenylacetonitrile.

    Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.

    Amination: The carboxylic acid is then subjected to amination to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Amino-(2,3,6-trichloro-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenylacetic acids.

Scientific Research Applications

Amino-(2,3,6-trichloro-phenyl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Amino-(2,3,6-trichloro-phenyl)-acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring and chlorine atoms contribute to its hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Trichlorophenylacetonitrile
  • 2,3,6-Trichlorobenzeneacetonitrile

Uniqueness

Amino-(2,3,6-trichloro-phenyl)-acetic acid is unique due to the presence of both an amino group and a carboxylic acid moiety, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality distinguishes it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

2-amino-2-(2,3,6-trichlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO2/c9-3-1-2-4(10)6(11)5(3)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBKYCLUFBNFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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